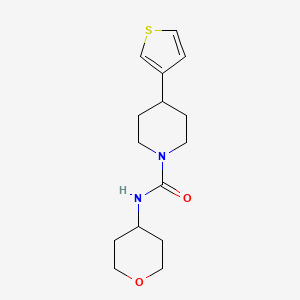

N-(tetrahydro-2H-pyran-4-yl)-4-(thiophen-3-yl)piperidine-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(tetrahydro-2H-pyran-4-yl)-4-(thiophen-3-yl)piperidine-1-carboxamide, commonly known as THPP, is a chemical compound that has gained significant attention in the field of scientific research. THPP belongs to the class of piperidine derivatives and has been studied for its potential therapeutic applications in various fields.

Applications De Recherche Scientifique

Radioligand Binding Studies

Research has demonstrated the use of structurally related compounds as radioligands for in vivo binding to brain receptors, such as cannabinoid CB1 receptors. These studies aim to better understand receptor distribution and function, potentially aiding in the development of therapeutic agents for neurological disorders (Gatley et al., 1996).

Heterocyclic Synthesis

Compounds with similarities in structure have been utilized in the synthesis of diverse heterocyclic compounds, which are crucial scaffolds in many drugs and biologically active molecules. This type of research contributes to the development of novel therapeutics by providing new chemical entities (Mohareb et al., 2004).

Molecular Interaction Studies

Studies on the molecular interactions between cannabinoid receptor antagonists and the CB1 receptor have been conducted, which could inform the development of new pharmaceuticals targeting cannabinoid receptors for the treatment of obesity, addiction, and other health conditions (Shim et al., 2002).

Antimicrobial Activity

Research on the synthesis of novel compounds, including those with a thiophene moiety, and their potential antimicrobial activity showcases the application of these chemicals in addressing resistance to antibiotics and discovering new antimicrobial agents (Jeankumar et al., 2013).

Drug Discovery

The synthesis and evaluation of compounds as inhibitors for specific proteins involved in disease pathology, such as Mycobacterium tuberculosis GyrB ATPase, underline the role of such molecules in drug discovery and development efforts aimed at tackling infectious diseases (Jeankumar et al., 2013).

Mécanisme D'action

Target of Action

The compound, also known as N-(oxan-4-yl)-4-thiophen-3-ylpiperidine-1-carboxamide or Navacaprant , is a selective κ-opioid receptor antagonist . The κ-opioid receptor is a protein that plays a key role in mood regulation, stress response, and the perception of pain.

Mode of Action

As a κ-opioid receptor antagonist, Navacaprant works by binding to the κ-opioid receptors in the brain, thereby blocking the action of endogenous κ-opioid peptides. This blockade can lead to changes in mood, stress response, and pain perception .

Biochemical Pathways

It is known that the κ-opioid receptor is involved in various signaling pathways in the brain, including those related to mood and pain perception .

Result of Action

The molecular and cellular effects of Navacaprant’s action are likely to involve changes in neuronal signaling due to the blockade of the κ-opioid receptor. This can result in alterations in mood, stress response, and pain perception .

Propriétés

IUPAC Name |

N-(oxan-4-yl)-4-thiophen-3-ylpiperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2S/c18-15(16-14-3-8-19-9-4-14)17-6-1-12(2-7-17)13-5-10-20-11-13/h5,10-12,14H,1-4,6-9H2,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNSLVQVHCORZAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=CSC=C2)C(=O)NC3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(tetrahydro-2H-pyran-4-yl)-4-(thiophen-3-yl)piperidine-1-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)hexanamide](/img/structure/B3018948.png)

methanone](/img/structure/B3018949.png)

![Methyl (1R,5S,6R)-3-benzyl-6-fluoro-2,4-dioxo-3-azabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B3018950.png)

![8-((2-Chlorophenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B3018952.png)

![2-Chloro-5-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridine-4-carboxylic acid](/img/structure/B3018957.png)

![2,4,7-Trimethyl-6-phenacylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B3018961.png)

![1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B3018969.png)